Cas no 1823576-75-5 (2-Bromo-3-chloro-6-fluorobenzyl alcohol)

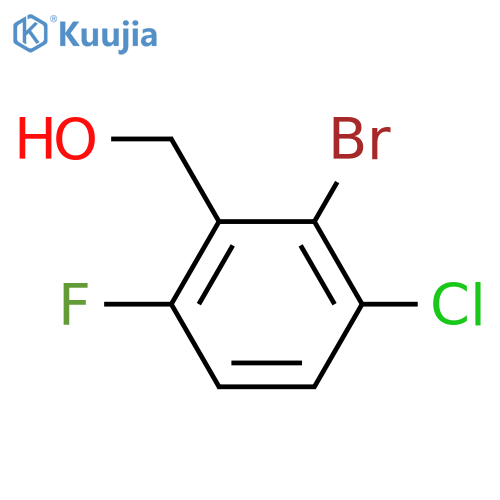

1823576-75-5 structure

商品名:2-Bromo-3-chloro-6-fluorobenzyl alcohol

CAS番号:1823576-75-5

MF:C7H5BrClFO

メガワット:239.469403982162

CID:4621740

2-Bromo-3-chloro-6-fluorobenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- (2-Bromo-3-chloro-6-fluoro-phenyl)methanol

- 2-Bromo-3-chloro-6-fluorobenzyl alcohol

- Benzenemethanol, 2-bromo-3-chloro-6-fluoro-

-

- インチ: 1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2

- InChIKey: MDQGLNBTTBXXFT-UHFFFAOYSA-N

- ほほえんだ: C1(CO)=C(F)C=CC(Cl)=C1Br

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ふってん: 294.9±35.0 °C at 760 mmHg

- フラッシュポイント: 132.1±25.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Bromo-3-chloro-6-fluorobenzyl alcohol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Bromo-3-chloro-6-fluorobenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B800713-2.5g |

2-Bromo-3-chloro-6-fluorobenzyl Alcohol |

1823576-75-5 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| 1PlusChem | 1P01FHQU-5g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 5g |

$832.00 | 2023-12-20 | ||

| A2B Chem LLC | AY01654-1g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 95% | 1g |

$159.00 | 2024-04-20 | |

| TRC | B800713-5g |

2-Bromo-3-chloro-6-fluorobenzyl Alcohol |

1823576-75-5 | 5g |

$ 65.00 | 2022-06-06 | ||

| Apollo Scientific | PC501833-5g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 5g |

£547.00 | 2025-02-21 | ||

| A2B Chem LLC | AY01654-5g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 95% | 5g |

$478.00 | 2024-04-20 | |

| A2B Chem LLC | AY01654-250mg |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 95% | 250mg |

$101.00 | 2024-04-20 | |

| TRC | B800713-25g |

2-Bromo-3-chloro-6-fluorobenzyl Alcohol |

1823576-75-5 | 25g |

$ 80.00 | 2022-06-06 | ||

| Apollo Scientific | PC501833-1g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 1g |

£182.00 | 2025-02-21 | ||

| 1PlusChem | 1P01FHQU-1g |

2-Bromo-3-chloro-6-fluorobenzyl alcohol |

1823576-75-5 | 1g |

$293.00 | 2023-12-20 |

2-Bromo-3-chloro-6-fluorobenzyl alcohol 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1823576-75-5 (2-Bromo-3-chloro-6-fluorobenzyl alcohol) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量